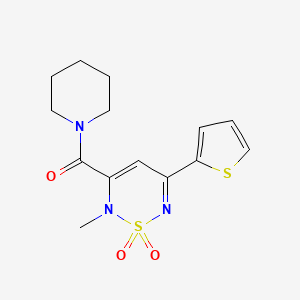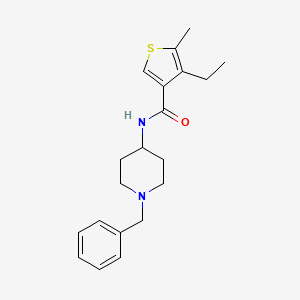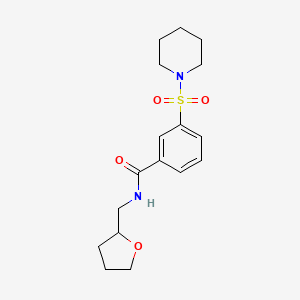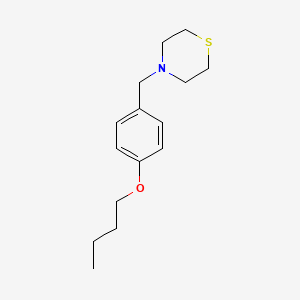![molecular formula C25H23NO5 B4579541 2-(4-methylphenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate](/img/structure/B4579541.png)
2-(4-methylphenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate
Vue d'ensemble
Description
Synthesis Analysis
Synthesis techniques for related compounds often involve complex reactions, including the use of intermediates and various chemical reagents. For example, the synthesis of related compounds has utilized steps such as the Friedel–Crafts acylation, Claisen's condensation, and reactions with sulfur tetrafluoride, highlighting the complexity and diversity of synthetic approaches in organic chemistry (Zhang et al., 2009).
Molecular Structure Analysis
Molecular structure analysis of related compounds, including the use of crystallography and spectroscopy, provides detailed insights into the arrangement of atoms and the geometry of molecules. For instance, studies on compounds such as 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline have reported their molecular structures, highlighting asymmetric units and intermolecular hydrogen bonding (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
Chemical reactions involving related compounds often feature a variety of functional groups and react under specific conditions to yield products with distinct properties. For example, the hydroformylation-amidocarbonylation process has been applied to synthesize glufosinate, demonstrating the diverse chemical reactions that related compounds can undergo (Sakakura, Huang, & Tanaka, 1991).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research involving the synthesis of N-substituted-β-amino acid derivatives containing phenyl and phenoxy phenyl groups has demonstrated applications in developing antimicrobial agents. These compounds, including ones with benzo[b]phenoxazine and quinoxaline moieties, have shown significant antimicrobial and antifungal activities against pathogens such as Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger (Mickevičienė et al., 2015).
Hydroformylation-Amidocarbonylation Synthesis
The compound glufosinate, an herbicide, was synthesized from methylvinylphosphinate via successive hydroformylation–amidocarbonylation. This synthesis process illustrates the application of complex organic compounds in the agricultural sector, particularly in the development of herbicides (Sakakura et al., 1991).
Oxidation and Proton-Coupled Electron Transfer
Studies on the oxidation of hydrogen-bonded phenol by one-electron oxidants have shown that electron transfer from these compounds occurs in concert with intramolecular proton transfer. This process, known as proton-coupled electron transfer (PCET), has implications for understanding redox processes in biological systems and synthetic materials (Rhile & Mayer, 2004).
Catalytic Oxo transfer Activities
Research into new aminoalcohol phenol ligands for cis-dioxomolybdenum(vi) complexes has explored their use in catalytic oxo transfer activities, including epoxidation and sulfoxidation reactions. These studies contribute to the field of catalysis, providing insights into the design of more efficient catalysts for industrial applications (Hossain et al., 2017).
Antioxidant Phenolic Compounds
The identification of novel phenolic compounds with antioxidant activities from natural sources, like Canadian maple syrup, demonstrates the potential of complex organic compounds in contributing to health and nutrition science. These compounds, including lignans, coumarins, and stilbenes, have shown superior antioxidant activity and highlight the diversity of natural products in medicinal chemistry (Li & Seeram, 2010).
Propriétés
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 4-oxo-4-(4-phenoxyanilino)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-18-7-9-19(10-8-18)23(27)17-30-25(29)16-15-24(28)26-20-11-13-22(14-12-20)31-21-5-3-2-4-6-21/h2-14H,15-17H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIILXBZDQONIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aR,7aS)-2-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4579466.png)

![4-methoxy-3-(1-pyrrolidinylcarbonyl)-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4579479.png)

![N,N,4-trimethyl-2-[(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B4579491.png)
![ethyl 4-[({[1-(4-bromobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate](/img/structure/B4579503.png)

![5-{[(3-acetylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4579514.png)

![4-{[(4-bromo-2-thienyl)carbonyl]amino}-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4579522.png)

![ethyl 4-[(2-methoxyethyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4579550.png)
![6-methyl-2-({N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4579563.png)
![4-(3-methoxybenzyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4579571.png)